Yttrium titanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

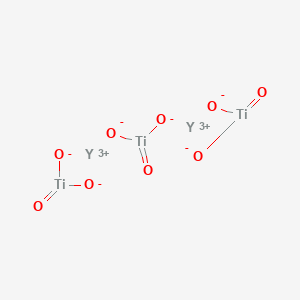

Yttrium titanate is a compound with the chemical formula Y₂Ti₂O₇. It belongs to the family of pyrochlore oxides, which are known for their unique structural characteristics and high chemical stability.

Méthodes De Préparation

Yttrium titanate can be synthesized using several methods, including the traditional solid-state reaction and the sol-gel method.

-

Solid-State Reaction: : This method involves mixing stoichiometric amounts of yttrium oxide (Y₂O₃) and titanium dioxide (TiO₂) powders, followed by high-temperature calcination. The mixture is typically heated at temperatures around 1300°C for several hours to form this compound .

-

Sol-Gel Method: : This is a soft-chemistry technique that involves the use of citric acid as a chelating agent. The precursors, yttrium nitrate and titanium isopropoxide, are dissolved in a solvent, and citric acid is added to form a gel. The gel is then dried and calcined at lower temperatures (around 750°C) compared to the solid-state reaction .

Analyse Des Réactions Chimiques

Yttrium titanate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : this compound can participate in redox reactions, where it can either gain or lose oxygen atoms. These reactions are crucial in applications such as solid oxide fuel cells .

-

Substitution Reactions: : In these reactions, yttrium or titanium atoms in the compound can be replaced by other metal ions, leading to the formation of doped this compound. For example, doping with rare earth elements like erbium can enhance its luminescent properties .

-

Hydrothermal Reactions: : this compound can be synthesized or modified using hydrothermal methods, where the reaction occurs in an aqueous solution at elevated temperatures and pressures .

Applications De Recherche Scientifique

Yttrium titanate has a wide range of scientific research applications:

-

Electronics: : Due to its high dielectric constant and thermal stability, this compound is used in the fabrication of capacitors and other electronic components .

-

Optics: : this compound is used in optical devices due to its transparency and ability to host rare earth ions, making it suitable for applications in lasers and phosphors .

-

Materials Science: : this compound is investigated for its potential use as a thermal barrier coating and in solid oxide fuel cells due to its high ionic conductivity and stability .

-

Medicine: : this compound nanoparticles are explored for their potential use in biomedical imaging and as carriers for drug delivery .

Mécanisme D'action

The mechanism by which yttrium titanate exerts its effects is primarily related to its structural and electronic properties. The pyrochlore structure of this compound allows for high ionic conductivity, making it suitable for applications in solid oxide fuel cells. Additionally, the ability to host rare earth ions enables its use in optical applications, where it can enhance luminescence and reduce non-radiative recombination .

Comparaison Avec Des Composés Similaires

Yttrium titanate can be compared with other pyrochlore compounds such as:

Holmium titanate (Ho₂Ti₂O₇): Known for its magnetic properties and potential use in spintronic devices.

Ytterbium titanate (Yb₂Ti₂O₇): Exhibits unique magnetic interactions and is studied for its potential in quantum computing.

Barium titanate (BaTiO₃): Widely used in capacitors and piezoelectric devices due to its ferroelectric properties.

This compound stands out due to its combination of high dielectric constant, thermal stability, and ability to host rare earth ions, making it versatile for various applications.

Propriétés

IUPAC Name |

dioxido(oxo)titanium;yttrium(3+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWSPPZJGJOVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O9Ti3Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.